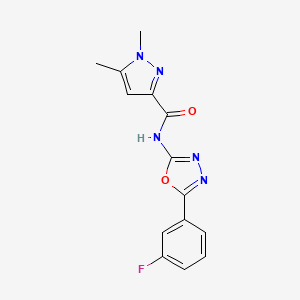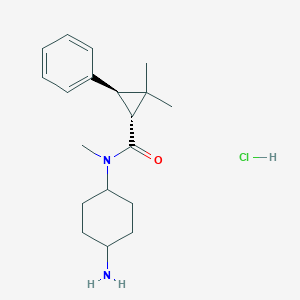
Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is a synthetic organic compound belonging to the class of piperazine derivatives Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and two methyl groups attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the cyclization of appropriate diamines or amino alcohols to form the piperazine ring. This can be achieved through various cyclization reactions under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Attachment of the Tert-butyl Group: The tert-butyl group is usually introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Methylation: The methyl groups are typically introduced through alkylation reactions using methyl halides or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl group, where nucleophiles such as amines or alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the chlorosulfonyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and other substituted derivatives.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfides or thiols.
Hydrolysis: Products include carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperazine-based drugs with biological targets.
Medicine
In medicine, piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and anthelmintic properties. This compound could be explored for similar therapeutic potentials.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.
Tert-butyl (2S,6R)-4-methylsulfonyl-2,6-dimethylpiperazine-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, which may affect its reactivity and biological activity.
Tert-butyl (2S,6R)-4-nitrosulfonyl-2,6-dimethylpiperazine-1-carboxylate: Contains a nitrosulfonyl group, which can introduce different chemical and biological properties.
Uniqueness
The presence of the chlorosulfonyl group in tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate makes it particularly reactive towards nucleophiles, which can be advantageous in synthetic chemistry for introducing various functional groups. This reactivity also makes it a valuable tool in biological studies for modifying biomolecules.
Propiedades
IUPAC Name |
tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-8-6-13(19(12,16)17)7-9(2)14(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETIPLMMWQLSOY-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-{[(4-ethylphenyl)carbamoyl]methyl}-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B2677833.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)




![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)


